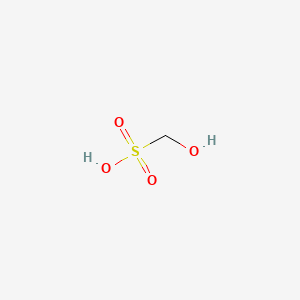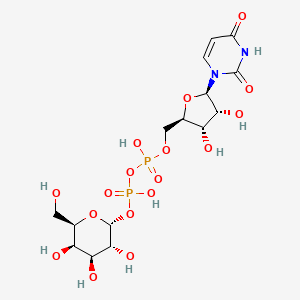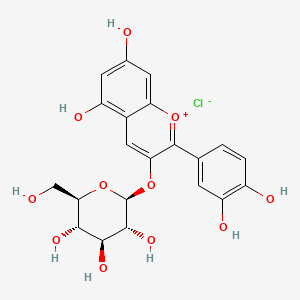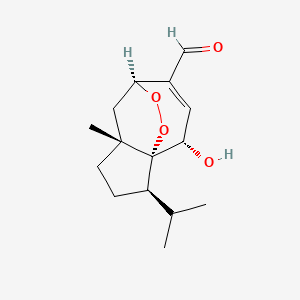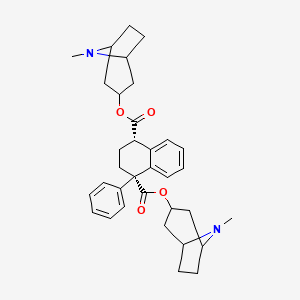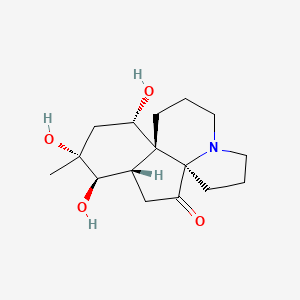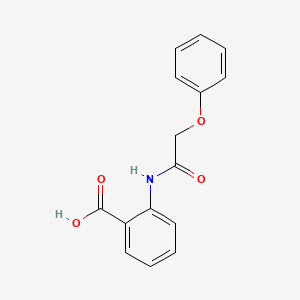
N-(2-Carboxyphenyl)phenoxyacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-Carboxyphenyl)phenoxyacetamide and related compounds involves several chemical reactions, including acetylation, methylation, and various forms of functional group transformations. Notably, the synthesis of N-hydroxyacetaminophen, a related compound, has been outlined through the reduction of potassium p-nitrophenyl sulfate to hydroxylamine, followed by acetylation and treatment with sulfatase (Gemborys, Gribble, & Mudge, 1978). Additionally, novel phenoxyacetamide derivatives have been synthesized for potential insecticidal use, illustrating the versatility of phenoxyacetamide compounds in synthesis (Rashid et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(2-Carboxyphenyl)phenoxyacetamide derivatives plays a crucial role in their chemical behavior and interactions. Structural analysis is typically performed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy to confirm the structures of synthesized compounds. The crystal structure analysis of related compounds has revealed detailed information on molecular arrangements and hydrogen bonding patterns, which are essential for understanding the chemical properties and reactivity of these molecules (Perpétuo & Janczak, 2009).
Chemical Reactions and Properties
N-(2-Carboxyphenyl)phenoxyacetamide undergoes various chemical reactions, including C-H activation and coupling reactions, which are fundamental for creating complex organic molecules. Rhodium(III)-catalyzed reactions have been particularly noted for their efficiency in coupling N-phenoxyacetamides with other organic substrates, leading to the formation of products with significant biological activity (Hu et al., 2014; Hu et al., 2016).
Physical Properties Analysis
The physical properties of N-(2-Carboxyphenyl)phenoxyacetamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its role as a potential insecticidal agent. The stability of these compounds at physiological pH and temperature has been a point of research, indicating their moderate stability and potential for further modification to enhance their physical properties (Gemborys et al., 1978).
Chemical Properties Analysis
The chemical properties of N-(2-Carboxyphenyl)phenoxyacetamide, including reactivity, acidity, and the ability to form hydrogen bonds, are crucial for its chemical interactions and biological activity. The synthesis and characterization of related compounds have shed light on the reactivity patterns and potential for forming derivatives with varied biological activities. For instance, the hydrogen bonding capabilities and electronic structure of related compounds have been explored, providing insights into their chemical behavior and interactions (Romero & Angela Margarita, 2008).
Wissenschaftliche Forschungsanwendungen
Insecticidal Potential
- Synthesis and Insecticidal Efficacy: N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some derivatives exhibited excellent results, suggesting potential use in pest control applications (Rashid et al., 2021).
Chemical Synthesis and Catalysis
- Synthesis of Phenoxyacetamide Derivatives: Research includes the synthesis of various phenoxyacetamide derivatives with potential applications in different fields, such as the development of novel compounds with specific properties (Hu et al., 2014), (Zhou et al., 2015).
- C-H Activation and Alkenylation: Studies involving the Rh(III)-catalyzed ortho alkenylation of N-phenoxyacetamides through C-H activation demonstrate the utility of these compounds in complex chemical reactions (Hu et al., 2014).
Pharmacological Research
- Anticonvulsant Activity: A series of phenoxyacetamides were synthesized and evaluated for potential anticonvulsant activity. The study provides insight into the therapeutic applications of these compounds in neurological disorders (Pańczyk et al., 2018).
Material Science and Organic Chemistry
- Synthesis of Complex Organic Molecules: Research on the synthesis and applications of N-phenoxyacetamides in organic chemistry, such as the formation of ortho-alkenyl phenols and other complex molecules, showcases the versatility of these compounds (Shen et al., 2013).
Potential Therapeutic Applications
- Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Properties: Studies exploring the pharmacological properties of various phenoxyacetamide derivatives, including their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, suggest potential medicinal uses (Rani et al., 2016).
Miscellaneous Applications
- Anti-Microbial Activity: Certain phenoxyacetamides have been evaluated for their anti-microbial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Muhi-eldeen et al., 1988).
Safety And Hazards
The safety data sheet for a related compound, N-(2-Carboxyphenyl)glycine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Research on related compounds suggests potential future directions for “N-(2-Carboxyphenyl)phenoxyacetamide”. For instance, studies on phenoxyacetamide analogues have shown promise in the treatment of liver cancer . Additionally, zinc and magnesium complexes of N-(2-Carboxyphenyl)salicylidenimine, a related compound, have been studied for their luminescent properties, suggesting potential applications in electroluminescent diodes .
Eigenschaften
IUPAC Name |
2-[(2-phenoxyacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMVALGNSLQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171976 | |
| Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxyphenyl)phenoxyacetamide | |
CAS RN |
18704-92-2 | |
| Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18704-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PHENOXYACETYLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA4TSX1YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)
![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)
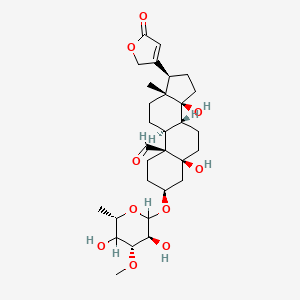

![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)

